molecular formula C20H20N2O4 B2969866 N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide CAS No. 458526-45-9

N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

Cat. No. B2969866
CAS RN: 458526-45-9
M. Wt: 352.39
InChI Key: XTSLVXXDDAIWGQ-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide, also known as DPIAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPIAA belongs to the class of isoindoline compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is its diverse biological activities, which make it a promising therapeutic agent for various diseases. This compound has also been shown to possess good bioavailability and low toxicity, which are important factors for drug development. However, one of the limitations of this compound is its relatively complex synthesis, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Furthermore, the optimization of the synthesis of this compound may lead to the development of more efficient and cost-effective methods for its production. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials is necessary to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide involves the reaction between 5-methyl-2-propan-2-ylphenol and phthalic anhydride in the presence of a catalyst, followed by the reaction between the resulting intermediate and chloroacetyl chloride. The final product is obtained through the reaction between the intermediate and hydroxylamine hydrochloride. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been studied extensively in vitro and in vivo models, demonstrating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to possess potent antioxidant properties, which may contribute to its neuroprotective effects.

properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12(2)14-9-8-13(3)10-17(14)26-11-18(23)21-22-19(24)15-6-4-5-7-16(15)20(22)25/h4-10,12H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLVXXDDAIWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321016
Record name N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

458526-45-9
Record name N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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